molecular formula C28H31N3O3S B4718786 N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-2-ylsulfanyl}acetamide

N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-2-ylsulfanyl}acetamide

Cat. No.: B4718786
M. Wt: 489.6 g/mol
InChI Key: BDWYHBMLVCAQSI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of spiroquinazolines. This compound is characterized by its unique spiro structure, which involves a quinazoline ring fused with a cyclopentane ring. The presence of a methoxyphenyl group and a sulfanylacetamide moiety further adds to its structural complexity. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c1-3-15-31-26(33)24-25(22-12-5-4-9-19(22)17-28(24)13-6-7-14-28)30-27(31)35-18-23(32)29-20-10-8-11-21(16-20)34-2/h4-5,8-12,16H,3,6-7,13-15,17-18H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWYHBMLVCAQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}acetamide typically involves a multi-step process One common method includes the cyclization of appropriate precursors under specific conditionsThe final step involves the attachment of the methoxyphenyl and sulfanylacetamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline compounds.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-2-ylsulfanyl}acetamide is unique due to its specific spiro structure and the presence of both methoxyphenyl and sulfanylacetamide groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-2-ylsulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxyphenyl)-2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-2-ylsulfanyl}acetamide

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